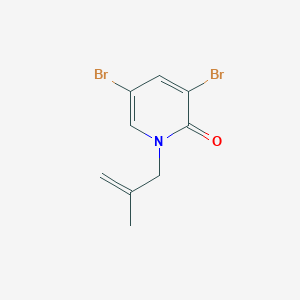![molecular formula C8H11BrN2O B6631319 2-[(5-Bromo-6-methylpyridin-2-yl)amino]ethanol](/img/structure/B6631319.png)
2-[(5-Bromo-6-methylpyridin-2-yl)amino]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(5-Bromo-6-methylpyridin-2-yl)amino]ethanol, also known as BME, is a chemical compound with potential applications in scientific research. It is a pyridine derivative with a hydroxyl group and an amino group attached to the pyridine ring. BME has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mecanismo De Acción
2-[(5-Bromo-6-methylpyridin-2-yl)amino]ethanol's mechanism of action is not fully understood, but it is believed to involve the formation of metal complexes with the pyridine ring. These complexes can then interact with biological molecules, such as enzymes and proteins, leading to various physiological effects.
Biochemical and Physiological Effects:
2-[(5-Bromo-6-methylpyridin-2-yl)amino]ethanol has been shown to have several biochemical and physiological effects, including the ability to inhibit enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). It can also induce cell death in cancer cells and inhibit the growth of tumors in animal models. 2-[(5-Bromo-6-methylpyridin-2-yl)amino]ethanol has been found to have antioxidant properties and can protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[(5-Bromo-6-methylpyridin-2-yl)amino]ethanol's advantages for lab experiments include its fluorescent properties, which make it useful for detecting metal ions in biological samples. It is also relatively easy to synthesize and purify, making it accessible for researchers. However, 2-[(5-Bromo-6-methylpyridin-2-yl)amino]ethanol's limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action and physiological effects.
Direcciones Futuras
There are several future directions for research on 2-[(5-Bromo-6-methylpyridin-2-yl)amino]ethanol, including its potential as an anticancer agent and its ability to inhibit enzymes involved in inflammation. Further studies are needed to fully understand its mechanism of action and to optimize its synthesis and purification methods. 2-[(5-Bromo-6-methylpyridin-2-yl)amino]ethanol's potential as a fluorescent probe for detecting metal ions in biological samples also warrants further investigation.
Métodos De Síntesis
2-[(5-Bromo-6-methylpyridin-2-yl)amino]ethanol can be synthesized using different methods, including the reaction of 2-amino-5-bromo-6-methylpyridine with ethylene oxide in the presence of a base, such as sodium hydroxide. The resulting product is then purified by recrystallization or chromatography. Other methods involve the use of different reagents and solvents.
Aplicaciones Científicas De Investigación
2-[(5-Bromo-6-methylpyridin-2-yl)amino]ethanol has several potential applications in scientific research, including as a fluorescent probe for detecting metal ions, such as copper and zinc, in biological samples. It can also be used as a ligand for metal complexes and as a building block for the synthesis of other compounds. 2-[(5-Bromo-6-methylpyridin-2-yl)amino]ethanol has been studied for its potential as an anticancer agent and for its ability to inhibit enzymes involved in inflammation.
Propiedades
IUPAC Name |
2-[(5-bromo-6-methylpyridin-2-yl)amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O/c1-6-7(9)2-3-8(11-6)10-4-5-12/h2-3,12H,4-5H2,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWWBTCGVPKYYID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)NCCO)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Bromo-6-methylpyridin-2-ylamino)ethanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(5-bromo-2,3-dihydro-1-benzofuran-7-yl)methyl]-N-methylpiperidin-4-amine](/img/structure/B6631236.png)
![2-(3-aminophenyl)-N-[2-(2-methoxyethylamino)-2-oxoethyl]acetamide](/img/structure/B6631238.png)
![N'-[(2,4-dimethylphenyl)methyl]-N-(2-methoxyethyl)ethane-1,2-diamine](/img/structure/B6631245.png)
![2-[(3-chloropyridin-4-yl)amino]-N-cyclopropylpropanamide](/img/structure/B6631251.png)
![1-Pyrrolidin-1-yl-2-[[5-(trifluoromethyl)pyridin-2-yl]amino]propan-1-one](/img/structure/B6631263.png)


![1-[(4-Fluoro-2-methylphenyl)methyl]imidazole](/img/structure/B6631284.png)
![3,5-Dibromo-1-[(4-methylphenyl)methyl]pyridin-2-one](/img/structure/B6631291.png)
![3-[(6-Ethoxypyrimidin-4-yl)amino]-1-morpholin-4-ylpropan-1-one](/img/structure/B6631298.png)
![N-[(1-aminocyclobutyl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B6631309.png)
![3-[(5-Bromo-6-methylpyridin-2-yl)amino]propan-1-ol](/img/structure/B6631316.png)

![2-[2-[(5-Bromo-6-methylpyridin-2-yl)amino]ethoxy]ethanol](/img/structure/B6631339.png)